molecular formula C7H9N3O4S B171082 2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid CAS No. 150215-30-8

2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid

Cat. No. B171082
CAS RN: 150215-30-8
M. Wt: 231.23 g/mol
InChI Key: LAGDTVXMWKMYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid, commonly known as ECTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECTA belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of ECTA is not fully understood. However, it has been suggested that ECTA may exert its biological activities by inhibiting certain enzymes or signaling pathways in cells. For example, ECTA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ECTA has been shown to have various biochemical and physiological effects. For instance, ECTA has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Additionally, ECTA has been shown to modulate the expression of certain genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ECTA in lab experiments is its low cost and simple synthesis method. Moreover, ECTA has been shown to exhibit potent biological activities at relatively low concentrations. However, one of the limitations of using ECTA is its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on ECTA. One possible direction is to investigate the structure-activity relationship of ECTA and its derivatives to identify more potent compounds with enhanced biological activities. Another direction is to explore the potential applications of ECTA in drug delivery systems, such as nanoparticles or liposomes. Additionally, further studies are needed to elucidate the exact mechanism of action of ECTA and its potential therapeutic targets.
Conclusion:
In conclusion, ECTA is a promising compound with various potential applications in different fields. Its simple synthesis method, low cost, and potent biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and potential therapeutic applications of ECTA.

Synthesis Methods

The synthesis of ECTA involves the reaction of ethyl chloroacetate with thiosemicarbazide in the presence of sodium hydroxide to obtain 5-(ethoxycarbonylhydrazono)-2-oxo-1,2-dihydro-1,2,4-thiadiazole-3-acetic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield ECTA. The overall synthesis method is relatively simple and can be carried out in a few steps, making ECTA a cost-effective compound for research purposes.

Scientific Research Applications

ECTA has been found to exhibit various biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. In recent years, several studies have been conducted to explore the potential applications of ECTA in different fields.

properties

CAS RN

150215-30-8

Product Name

2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid

InChI

InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-6-8-4(10-15-6)3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,9,10,13)

InChI Key

LAGDTVXMWKMYSS-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)O

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)O

Origin of Product

United States

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